Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester
Description
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a dicyclohexyl substituent and the 9H-fluoren-9-ylmethyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities during stepwise elongation of peptide chains .
Properties
CAS No. |
309972-30-3 |
|---|---|
Molecular Formula |
C27H33NO2 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N,N-dicyclohexylcarbamate |
InChI |
InChI=1S/C27H33NO2/c29-27(28(20-11-3-1-4-12-20)21-13-5-2-6-14-21)30-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h7-10,15-18,20-21,26H,1-6,11-14,19H2 |
InChI Key |
DKSDZDDVEOVSKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{Dicyclohexylcarbodiimide (DCC)} + \text{9H-fluoren-9-ylmethanol} \rightarrow \text{Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester}
$$
Typical Reaction Conditions:
- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, depending on solubility and process considerations.
- Temperature: Usually conducted at ambient temperature (~20°C) to prevent side reactions.
- Duration: Ranges from 12 to 24 hours to ensure complete conversion.
- Catalysts/Additives: Catalytic amounts of 4-dimethylaminopyridine (DMAP) may be employed to accelerate esterification.
Process Notes:
- The reaction is sensitive to moisture; thus, an inert atmosphere (nitrogen or argon) is maintained.
- The byproduct, dicyclohexylurea , is insoluble and can be removed via filtration.
- Purification often involves recrystallization or chromatography to achieve high purity.
Industrial-Scale Synthesis Considerations
In large-scale manufacturing, the process is optimized for efficiency, safety, and environmental compliance:
- Automated Reactors: Precise control of temperature, stirring, and reagent addition.
- Reagent Purity: Use of high-purity DCC and 9H-fluoren-9-ylmethanol to minimize impurities.
- Reaction Monitoring: Techniques such as in-line IR or NMR spectroscopy to track conversion.
- Purification: Industrial purification involves filtration to remove insoluble urea derivatives, followed by solvent evaporation and recrystallization.
Table 1: Summary of Industrial Synthesis Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dichloromethane, Ethyl acetate | Chosen for solubility and safety considerations |
| Temperature | 20°C | Ambient or slightly cooled to control side reactions |
| Reaction Time | 12–24 hours | Ensures complete ester formation |
| Reagent Purity | >99% | Critical for consistent quality |
| Purification Method | Filtration, recrystallization | To remove urea byproducts and impurities |
Alternative Synthetic Routes
While carbodiimide-mediated esterification is most common, alternative routes include:
- Activation of Carboxylic Acids: Using coupling reagents like N,N'-Dicyclohexylcarbodiimide with 9H-fluoren-9-ylmethyl alcohol .
- Direct Esterification: Under reflux with acid catalysts (e.g., sulfuric acid), though less selective and often requiring extensive purification.
- Use of Other Coupling Agents: Such as HATU or EDC , which may offer milder conditions and higher yields.
Reaction Monitoring and Quality Control
- Spectroscopic Analysis: NMR (¹H and ¹³C) to confirm ester formation.
- Chromatography: Thin-layer chromatography (TLC) or HPLC for purity assessment.
- Mass Spectrometry: To verify molecular weight and detect impurities.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Main Synthetic Route | Carbodiimide-mediated esterification using DCC and 9H-fluoren-9-ylmethanol |
| Reaction Conditions | Ambient temperature, inert atmosphere, 12–24 hours, suitable solvents |
| Purification Techniques | Filtration of urea byproduct, recrystallization, chromatography |
| Industrial Adaptations | Automated reactors, real-time monitoring, high-purity reagents, scalable purification |
| Alternative Methods | Activation of carboxylic acids with other coupling agents, direct acid catalyzed esterification |
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The dicyclohexyl and 9H-fluoren-9-ylmethyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound belongs to a class of Fmoc-protected carbamates, which vary in their substituent groups. Key structural analogs and their properties are summarized below:
Table 1: Comparative Analysis of Fmoc-Protected Carbamates
Key Observations:
Steric Effects: The dicyclohexyl substituents in the target compound introduce significant steric bulk compared to methyl or aminoethyl groups. This may slow coupling reactions in SPPS but enhance stability against premature deprotection.
Solubility: Linear substituents (e.g., aminoethyl) improve aqueous solubility, while bulky cycloaliphatic groups (e.g., dicyclohexyl) favor organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Reactivity : The 2-oxoethyl group in CAS 147687-06-7 allows for aldehyde generation under oxidative conditions, a feature absent in the target compound .
Stability and Handling
Biological Activity
Carbamic acid, dicyclohexyl-, 9H-fluoren-9-ylmethyl ester (CAS Number: 309972-30-3) is a compound that combines a carbamic acid structure with a dicyclohexyl moiety and a 9H-fluoren-9-ylmethyl group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The compound's biological activity primarily stems from its ability to interact with various enzymes and receptors, similar to other carbamate derivatives.
Molecular Formula
- C27H33NO2
Structural Features
- Carbamate Group : Characterized by an amine and carbonyl group.
- Dicyclohexyl Moiety : Provides steric bulk and potential lipophilicity.
- Fluorenyl Group : May enhance interactions with biological targets.
Hydrolysis
The ester group in the compound is susceptible to hydrolysis, which can release active carbamic acid. This reaction can occur under both acidic and basic conditions, leading to the formation of dicyclohexylamine and 9H-fluoren-9-carboxylic acid, both of which may exhibit biological activity.
Enzyme Inhibition
Research indicates that compounds with similar structures to this compound have been studied for their enzyme inhibitory properties. Notably, carbamates are known inhibitors of various serine hydrolases, including:
- Acetylcholinesterase : Involved in neurotransmission.
- Fatty Acid Amide Hydrolase (FAAH) : Key in lipid metabolism.
For instance, cyclohexylcarbamic acid aryl esters, which include compounds structurally related to our compound of interest, have shown significant FAAH inhibitory activity with IC50 values as low as 4.6 nM . The mechanism involves the carbamate group undergoing nucleophilic attack by the enzyme's active site serine residue, leading to enzyme carbamoylation and deactivation.
Study on FAAH Inhibitors
A study focused on the structure-property relationships of cyclohexylcarbamic acid aryl esters demonstrated that modifications to the aromatic moiety could enhance binding affinity at the FAAH site. The introduction of polar groups increased recognition without compromising hydrolytic stability . This suggests that similar modifications could be explored for this compound to optimize its biological activity.
Comparative Analysis
To better understand the biological activity of this compound, we can compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| Carbamic acid, N,N-dicyclohexyl-, 9H-fluoren-9-methyl ester | C27H33NO2 | 309972-30-3 | Potential FAAH inhibitor |
| URB597 (Cyclohexylcarbamic acid 3′-(aminocarbonyl)-[1,1′-biphenyl]-3-yl ester) | C22H29N2O2 | 475200-92-6 | Potent FAAH inhibitor (IC50 = 4.6 nM) |
| Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester | C27H45NO3 | 12967135 | Varying hydrophilicity; potential for different enzyme interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
